molecular formula C26H21FN4O2S2 B2573410 N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide CAS No. 532973-16-3

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide

Cat. No. B2573410
CAS RN: 532973-16-3
M. Wt: 504.6
InChI Key: KSYRTVHDZCDALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . The initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about the functional groups present in the molecule, while NMR can provide detailed information about the molecular structure .

Scientific Research Applications

Anti-Tubercular Activity

The compound has shown promising anti-tubercular activity. Recent synthetic developments have led to benzothiazole-based derivatives with inhibitory effects against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Further studies have explored the structure-activity relationships of these derivatives and their molecular docking interactions with the target DprE1, aiming to enhance anti-tubercular activity.

Anti-Parkinsonian Agents

1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as potential anti-Parkinsonian agents. These compounds were evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .

Raf Kinase Inhibition

Pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives have demonstrated inhibition of Raf kinases. These compounds hold promise as potential therapeutic agents for cancer treatment .

Temperature-Controlled Synthesis

A facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular process. These compounds may find applications in synthetic chemistry and materials science .

Dual Inhibitors of IGF-IR and EGFR

Appropriately substituted imidazo[2,1-b]thiazoles have been explored as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR). These compounds hold potential for cancer therapy .

Cytotoxic Activity

Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides have been synthesized. These derivatives were evaluated for their cytotoxic activity, which could be relevant in cancer research .

Future Directions

Benzothiazole derivatives have been extensively studied and found to have diverse chemical reactivity and broad spectrum of biological activity . Therefore, the future directions in the research of benzothiazole derivatives could involve the development of new synthetic pathways, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c27-19-9-3-1-7-17(19)25(33)28-13-14-31-15-23(18-8-2-5-11-21(18)31)34-16-24(32)30-26-29-20-10-4-6-12-22(20)35-26/h1-12,15H,13-14,16H2,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYRTVHDZCDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.